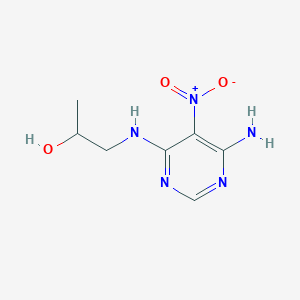

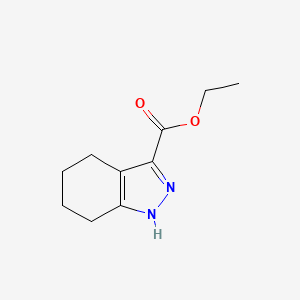

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol” is a chemical compound with the formula C7H11N5O3 . It is used extensively in scientific research due to its unique properties, making it a valuable tool for studying various biological processes and developing innovative applications.

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, has been reported. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .科学的研究の応用

Synthesis and Chemical Reactivity

Researchers have explored the synthesis and chemical reactivity of nitropyrimidines due to their potential applications in medicinal chemistry and as intermediates for the preparation of various biologically active compounds. For instance, Lopez et al. (2009) demonstrated the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine as an intermediate for the preparation of nitropyrimidines aimed at inactivating DNA repairing proteins, showcasing the compound's significance in medicinal chemistry research (Lopez et al., 2009).

Structural Analysis and Molecular Interactions

The study of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, has provided insight into the interplay of molecular, molecular-electronic, and supramolecular structures. These compounds exhibit polarized molecular-electronic structures, leading to extensive charge-assisted hydrogen bonding. The understanding of these interactions is crucial for designing molecules with specific properties for various applications (Quesada et al., 2004).

Applications in Molecular Capsules and Supramolecular Chemistry

The self-assembly of molecules into capsules via hydrogen bonding presents a fascinating area of research. Kobayashi et al. (2000) described the assembly of a molecular capsule through 16 hydrogen bonds between two molecules of cavitand tetracarboxylic acid and four molecules of 2-aminopyrimidine. This study highlights the potential of nitropyrimidines and related compounds in constructing molecular capsules for encapsulating small molecules, which could have implications in drug delivery systems and nanotechnology (Kobayashi et al., 2000).

Potential Antimicrobial Activity

The synthesis of novel compounds from derivatives of nitropyrimidines and their evaluation for antimicrobial activity represent another significant application. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines with potential antimicrobial properties, demonstrating the versatility of nitropyrimidine derivatives in developing new antimicrobial agents (El-Kalyoubi et al., 2015).

特性

IUPAC Name |

1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOJQONUJJSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

![2-Chloro-N-[2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]acetamide](/img/structure/B2766211.png)

![N,N-Dimethyl-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-sulfonamide](/img/structure/B2766213.png)

![1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride](/img/structure/B2766217.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)